Structure Elucidation of 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide: A Comprehensive Analytical Guide
Structure Elucidation of 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide: A Comprehensive Analytical Guide
Executive Summary & Theoretical Framework
The integration of oxetanes into small-molecule scaffolds has revolutionized modern medicinal chemistry. As highly strained, four-membered oxygen-containing heterocycles, oxetanes serve as premier bioisosteres for gem-dimethyl and carbonyl groups[1]. Their incorporation systematically improves aqueous solubility, lowers lipophilicity (LogP), and redirects metabolic clearance away from cytochrome P450 enzymes[2].
The compound 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide (CAS: 1613238-80-4) is a highly functionalized 3,3-disubstituted oxetane building block. Elucidating its structure requires navigating several distinct NMR phenomena:
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Diastereotopic Ring Protons: While the oxetane ring is nearly planar, the presence of two different substituents at the C3 position (-NH₂ and -CH₂CONMe₂) desymmetrizes the top and bottom faces of the ring. Consequently, the protons on C2 and C4 become diastereotopic, presenting as a strongly coupled AB spin system[3].
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Restricted Amide Rotation: The N,N-dimethylacetamide moiety exhibits partial double-bond character at the C-N bond. This restricts rotation on the NMR timescale, rendering the two methyl groups magnetically inequivalent.
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Spin-Isolated Systems: The quaternary nature of C3 creates a "blind spot" in standard 1D ¹H NMR, necessitating advanced 2D heteronuclear correlation techniques to bridge the oxetane ring and the acetamide side chain[4].
Analytical Strategy & Elucidation Workflow
To build a self-validating structural proof, an orthogonal analytical strategy is required. High-Resolution Mass Spectrometry (HRMS) first anchors the elemental composition, ensuring no isobaric impurities are present[5]. Following this, FT-IR identifies the primary functional groups. Finally, a suite of 1D and 2D NMR experiments maps the atomic connectivity, culminating in an irrefutable structural assignment.
Fig 1. Multi-modal analytical workflow for the structure elucidation of the oxetane derivative.
Step-by-Step Experimental Protocols (Self-Validating Systems)
As an application scientist, it is critical to understand why specific parameters are chosen. The following protocols are designed with built-in causality to ensure data integrity.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
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Step 1: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade methanol.
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Causality: Methanol ensures complete solvation of the polar oxetane and acetamide moieties without risking hydrolysis of the amide bond.
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Step 2: Add 0.1% v/v formic acid to the solution.
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Causality: Formic acid acts as a proton source, selectively ionizing the primary amine (-NH₂) to form a stable [M+H]⁺ species, drastically improving the signal-to-noise ratio in positive-ion electrospray ionization (+ESI).
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Step 3: Inject 1 µL into the ESI-TOF mass spectrometer, scanning from m/z 50 to 500.
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Causality: Time-of-Flight (TOF) analyzers provide sub-ppm mass accuracy. This is mandatory to confirm the exact elemental composition (C₇H₁₄N₂O₂, theoretical [M+H]⁺ m/z 159.1128) and validate the molecular framework before complex NMR interpretation begins[5].
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Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Step 1: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.
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Causality: CDCl₃ is an aprotic solvent. Using it prevents the chemical exchange of the -NH₂ protons with the solvent, allowing the primary amine signal to be observed and integrated as a broad singlet. TMS provides a reliable zero-point calibration.
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Step 2: Acquire ¹H NMR (400 MHz, 16 scans, d1 = 2s) and ¹³C NMR (100 MHz, 1024 scans, d1 = 2s).
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Causality: The 2-second relaxation delay (d1) ensures that the quaternary C3 and carbonyl carbons fully relax between pulses, allowing for accurate integration (in ¹H) and detectable signal intensity (in ¹³C).
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Step 3: Acquire 2D HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range couplings (J = 8 Hz).
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Causality: HMBC is the only way to definitively prove that the oxetane ring and the acetamide side chain are connected at the same quaternary carbon (C3), as it detects 2- and 3-bond carbon-proton couplings across heteroatoms[4].
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Protocol 3: ATR-FTIR Spectroscopy
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Step 1: Clean the diamond ATR crystal with isopropanol and collect a background spectrum.
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Step 2: Place 2 mg of the sample directly onto the crystal and apply pressure using the anvil.
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Causality: Intimate contact between the sample and the crystal is required for the evanescent wave to penetrate the sample, ensuring high-resolution spectral bands without the moisture interference common in KBr pellet preparations.
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Step 3: Acquire 32 scans at 4 cm⁻¹ resolution.
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Causality: This cleanly resolves the N-H stretches (~3300 cm⁻¹) and the strong amide C=O stretch (~1640 cm⁻¹), orthogonally validating the functional groups observed in the NMR data.
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Data Presentation & Causality in Interpretation
The structural assignment relies heavily on interpreting the unique magnetic environments created by the 3,3-disubstituted oxetane core. The quantitative NMR assignments are summarized below.
Table 1: Representative ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Oxetane C2/C4 | 4.50, 4.65 | d, d (AB system) | ~6.5 | 82.0 | C3, Alpha-CH₂ |
| Oxetane C3 | - | - | - | 58.5 | - |
| Alpha-CH₂ | 2.85 | s | - | 42.0 | C3, C=O, C2/C4 |
| Carbonyl C=O | - | - | - | 170.5 | - |
| N-CH₃ (trans) | 3.05 | s | - | 37.5 | C=O |
| N-CH₃ (cis) | 2.95 | s | - | 35.0 | C=O |
| NH₂ | 2.20 | br s | - | - | C3, C2/C4 |
Mechanistic Breakdown of the Spectra:
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The Oxetane AB Spin System: The C2 and C4 carbons are chemically equivalent due to a plane of symmetry. However, the two protons attached to C2 (and identically on C4) are diastereotopic because one is cis to the -NH₂ group and the other is cis to the acetamide group. They split each other into two distinct doublets at δ 4.50 and 4.65 ppm with a geminal coupling (²J) of ~6.5 Hz[3].
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The Amide Rotamers: The N,N-dimethyl protons do not appear as a single 6H integration. Because the lone pair on the amide nitrogen delocalizes into the carbonyl, the C-N bond cannot freely rotate. This locks one methyl group cis to the carbonyl oxygen and one trans, resulting in two distinct 3H singlets at δ 2.95 and 3.05 ppm.
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Solving the Quaternary Puzzle: The quaternary C3 carbon (δ 58.5 ppm) acts as an insulator against standard COSY (homonuclear) correlations. To prove the structure, we rely on HMBC logic, illustrated below.
Fig 2. Key 2D NMR HMBC and NOESY correlations establishing quaternary C3 connectivity.
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 5. PubChemLite - 2-(3-aminooxetan-3-yl)-n,n-dimethylacetamide (C7H14N2O2) [pubchemlite.lcsb.uni.lu]
